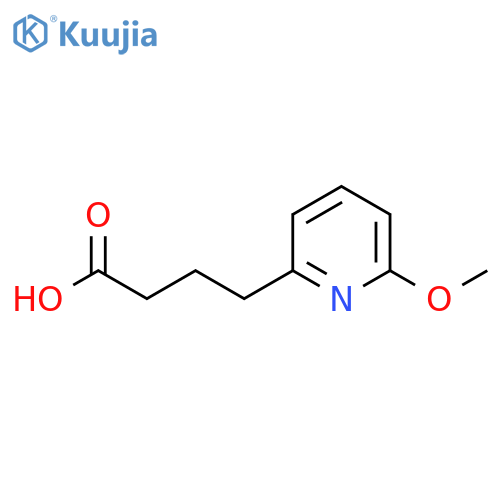Cas no 1550813-23-4 (4-(6-methoxypyridin-2-yl)butanoic acid)

1550813-23-4 structure
商品名:4-(6-methoxypyridin-2-yl)butanoic acid
4-(6-methoxypyridin-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(6-methoxypyridin-2-yl)butanoic acid
- EN300-1810920
- 1550813-23-4
-
- インチ: 1S/C10H13NO3/c1-14-9-6-2-4-8(11-9)5-3-7-10(12)13/h2,4,6H,3,5,7H2,1H3,(H,12,13)
- InChIKey: GYYXZQPCPAUCDE-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(CCCC(=O)O)=N1
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 59.4Ų
4-(6-methoxypyridin-2-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1810920-0.5g |
4-(6-methoxypyridin-2-yl)butanoic acid |
1550813-23-4 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1810920-0.25g |
4-(6-methoxypyridin-2-yl)butanoic acid |
1550813-23-4 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1810920-10.0g |
4-(6-methoxypyridin-2-yl)butanoic acid |
1550813-23-4 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1810920-2.5g |
4-(6-methoxypyridin-2-yl)butanoic acid |
1550813-23-4 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1810920-0.1g |
4-(6-methoxypyridin-2-yl)butanoic acid |
1550813-23-4 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1810920-5.0g |
4-(6-methoxypyridin-2-yl)butanoic acid |
1550813-23-4 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1810920-10g |
4-(6-methoxypyridin-2-yl)butanoic acid |
1550813-23-4 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1810920-1g |
4-(6-methoxypyridin-2-yl)butanoic acid |
1550813-23-4 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1810920-0.05g |
4-(6-methoxypyridin-2-yl)butanoic acid |
1550813-23-4 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1810920-5g |
4-(6-methoxypyridin-2-yl)butanoic acid |
1550813-23-4 | 5g |
$3396.0 | 2023-09-19 |
4-(6-methoxypyridin-2-yl)butanoic acid 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
1550813-23-4 (4-(6-methoxypyridin-2-yl)butanoic acid) 関連製品
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
